molecular formula C19H15F2N5O2S B10933642 7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B10933642
M. Wt: 415.4 g/mol
InChI Key: KYOPBSYMZMTXPH-UHFFFAOYSA-N
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Description

“7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” is a complex organic compound that features multiple functional groups, including a pyrazolo[1,5-a]pyrimidinone core, a difluoromethoxyphenyl group, and a pyrimidinylsulfanyl moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-[({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one” would likely involve multiple steps, including:

    Formation of the pyrazolo[1,5-a]pyrimidinone core: This could be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the difluoromethoxyphenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the pyrimidinylsulfanyl moiety: This could be done via a thiolation reaction.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the pyrimidinone ring or other functional groups.

    Substitution: The difluoromethoxyphenyl group could participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In industry, the compound might find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include kinases, proteases, or receptors, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[({4-[3-(fluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one
  • 7-[({4-[3-(methoxy)phenyl]pyrimidin-2-yl}sulfanyl)methyl]-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one

Uniqueness

The presence of the difluoromethoxy group might confer unique properties, such as increased lipophilicity or altered electronic effects, which could impact the compound’s biological activity and chemical reactivity.

Properties

Molecular Formula

C19H15F2N5O2S

Molecular Weight

415.4 g/mol

IUPAC Name

7-[[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylmethyl]-2-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C19H15F2N5O2S/c1-11-7-16-24-17(27)9-13(26(16)25-11)10-29-19-22-6-5-15(23-19)12-3-2-4-14(8-12)28-18(20)21/h2-9,18H,10H2,1H3,(H,24,27)

InChI Key

KYOPBSYMZMTXPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=C1)CSC3=NC=CC(=N3)C4=CC(=CC=C4)OC(F)F

Origin of Product

United States

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